N-(3-acetylphenyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-(3-ACETYLPHENYL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups, including an acetyl group, a chlorophenyl group, a methanesulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 3-acetylphenylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then reacted with methanesulfonyl chloride and piperidine-3-carboxylic acid under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(3-ACETYLPHENYL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ACETYLPHENYL)-2-CHLOROACETAMIDE
- N-(3-ACETYLPHENYL)-2-NAPHTHALENECARBOXAMIDE
- N-(3-ACETYLPHENYL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE
Uniqueness
N-(3-ACETYLPHENYL)-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonyl group, in particular, enhances its reactivity and potential for forming stable complexes with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H23ClN2O4S |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-[(2-chlorophenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H23ClN2O4S/c1-15(25)16-7-4-9-19(12-16)23-21(26)17-8-5-11-24(13-17)29(27,28)14-18-6-2-3-10-20(18)22/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3,(H,23,26) |
InChI Key |
LSQZGMASBAWVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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